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molecular formula C14H18O4 B7823596 Ethyl 2-(4-acetylphenoxy)-2-methylpropionate CAS No. 29884-24-0

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate

Cat. No. B7823596
M. Wt: 250.29 g/mol
InChI Key: IWZIHRDNGZLBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627205

Procedure details

The ethyl 2-(4-acetylphenoxy)isobutyrate used as starting material was itself prepared as follows: 54.4 g of 4-hydroxyacetophenone, 375 ml of ethyl 2-bromoisobutyrate, 175 g of potassium carbonate, 1.2 liters of methyl isobutyl ketone and 3 g of potassium iodide are introduced into a three-necked flask equipped with a stirrer and a condenser. The whole is heated under reflux for 20 hours, then cooled, filtered and concentrated to dryness. The residue is chromatographed on 4 liters of Amicon silica (0.035-0.070 mm) while eluting with dichloromethane. The fractions retained are concentrated to dryness to yield 100 g of ethyl 2-(4-acetylphenoxy)isobutyrate in the form of a thick liquid (quantitative yield).
Name
ethyl 2-(4-acetylphenoxy)isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:20]1[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:22][CH:21]=1)[CH2:3]SC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.CC(C1C=CC(O)=CC=1)=O.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].C(C(C)=O)C(C)C>[C:2]([C:20]1[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:32])([CH3:31])[C:26]([O:28][CH2:29][CH3:30])=[O:27])=[CH:22][CH:21]=1)(=[O:1])[CH3:3] |f:3.4.5,6.7|

Inputs

Step One
Name
ethyl 2-(4-acetylphenoxy)isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CSC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Step Two
Name
Quantity
54.4 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
375 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
175 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
catalyst
Smiles
[I-].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on 4 liters of Amicon silica (0.035-0.070 mm)
WASH
Type
WASH
Details
while eluting with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The fractions retained are concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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